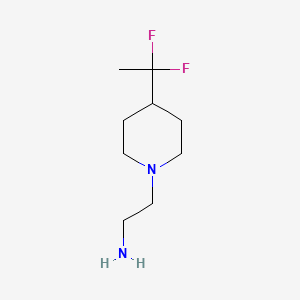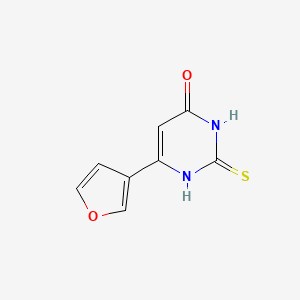
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Übersicht
Beschreibung
The compound “6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a pyrimidine derivative with a furan ring attached at the 6th position and a thioxo group at the 2nd position. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a furan ring, and a thioxo group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The pyrimidine ring, the furan ring, and the thioxo group each have distinct reactivities that would dictate the types of chemical reactions the compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, polarity, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
The compound has shown significant antibacterial activity , particularly against Gram-positive bacteria . It has been effective against multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values ranging from 2–16 μg/mL . This suggests its potential as a lead compound for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.
Cytotoxicity Assessment
In the realm of cytotoxicity, the compound displayed low levels of toxicity toward HeLa cells . This is crucial for any therapeutic application, as it indicates a potentially favorable therapeutic index and the possibility of minimizing side effects in medical treatments.
Pharmaceutical Applications
Furan derivatives, including our compound of interest, are known for their pharmacological properties . They have been used in medicines for various disease areas due to their diverse biological activities . The compound’s structure could be explored further for its efficacy in different pharmaceutical applications.
Antimicrobial Properties
Beyond antibacterial properties, furan derivatives have also exhibited antimicrobial activities . This includes potential applications in treating infections caused by various pathogens . The compound could be part of a broader study to develop antimicrobial agents.
Antitumor Properties
Some furan derivatives have shown antitumor properties . Given the structural similarity, the compound could be investigated for its potential in cancer therapy, either as a standalone agent or in combination with other treatments .
Biofuel Cell Applications
The related furan-3-boronic acid has been used to fabricate an amperometric biosensor and a biofuel cell (BFC) of uric acid . By extension, our compound could be explored for its utility in biofuel cell technology, possibly enhancing the efficiency or specificity of such devices.
Superelectrophilic Activation
Furan derivatives have been synthesized under superelectrophilic activation conditions . This method could be applied to our compound to develop novel synthesis pathways or to create derivatives with enhanced or modified properties .
Chemical Synthesis
The compound’s structure lends itself to various chemical reactions, making it a candidate for use in chemical synthesis . Its reactivity could be harnessed to create new compounds or as an intermediate in multi-step synthesis processes .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, studying its reactivity, and investigating any potential biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
Eigenschaften
IUPAC Name |
6-(furan-3-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-3-6(9-8(13)10-7)5-1-2-12-4-5/h1-4H,(H2,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUIMGRTFBSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



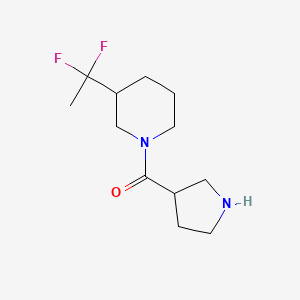
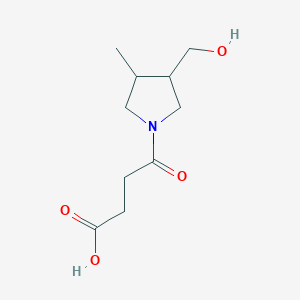


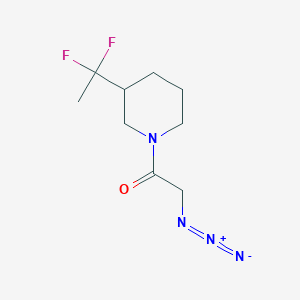

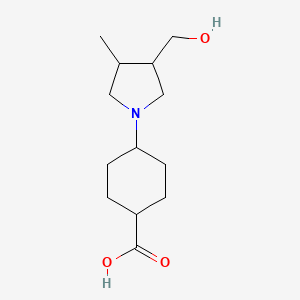


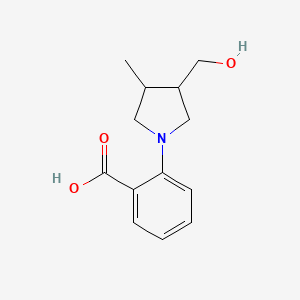
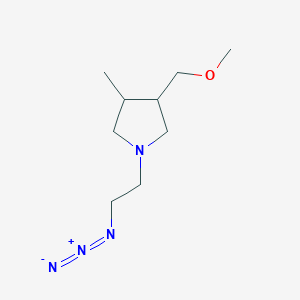
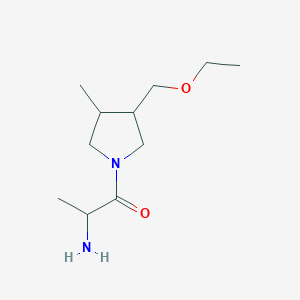
![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)
